

The Molecular Basis of Foscarnet Resistance in Cytomegalovirus: A Technical Guide

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Compound of Interest

Compound Name: Foscarnet

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Introduction

Human Cytomegalovirus (CMV) is a ubiquitous herpesvirus that can cause severe disease in immunocompromised individuals, including transplant recipients and patients with AIDS.

Foscarnet (trisodium phosphonoformate) is a critical second-line antiviral agent used to treat CMV infections, particularly those resistant to the first-line therapy, ganciclovir. **Foscarnet** is a pyrophosphate analog that directly inhibits the viral DNA polymerase, encoded by the UL54 gene, by blocking the pyrophosphate binding site and preventing chain elongation.^[1] However, prolonged **Foscarnet** therapy can lead to the emergence of drug-resistant CMV strains, posing a significant clinical challenge.^{[2][3]} This guide provides an in-depth technical overview of the molecular mechanisms underlying **Foscarnet** resistance in CMV, focusing on the genetic basis, experimental characterization, and the pathways involved.

The Genetic Landscape of Foscarnet Resistance

Foscarnet resistance in CMV is primarily associated with amino acid substitutions in the viral DNA polymerase, a protein encoded by the UL54 gene.^[1] While mutations in the UL97 gene, which encodes a phosphotransferase, are the main cause of ganciclovir resistance, they do not directly confer resistance to **Foscarnet** as it does not require activation by phosphorylation.^[4]^[5] However, UL54 mutations can sometimes lead to cross-resistance with other polymerase inhibitors like ganciclovir and cidofovir.^{[1][3]}

Mutations conferring **Foscarnet** resistance are frequently found in conserved regions of the UL54 DNA polymerase, particularly within or near the active site. These mutations are thought to alter the conformation of the pyrophosphate binding pocket, thereby reducing the affinity of **Foscarnet** for the enzyme without completely abolishing its polymerase activity, which is essential for viral replication.

Key Resistance Mutations in CMV DNA Polymerase (UL54)

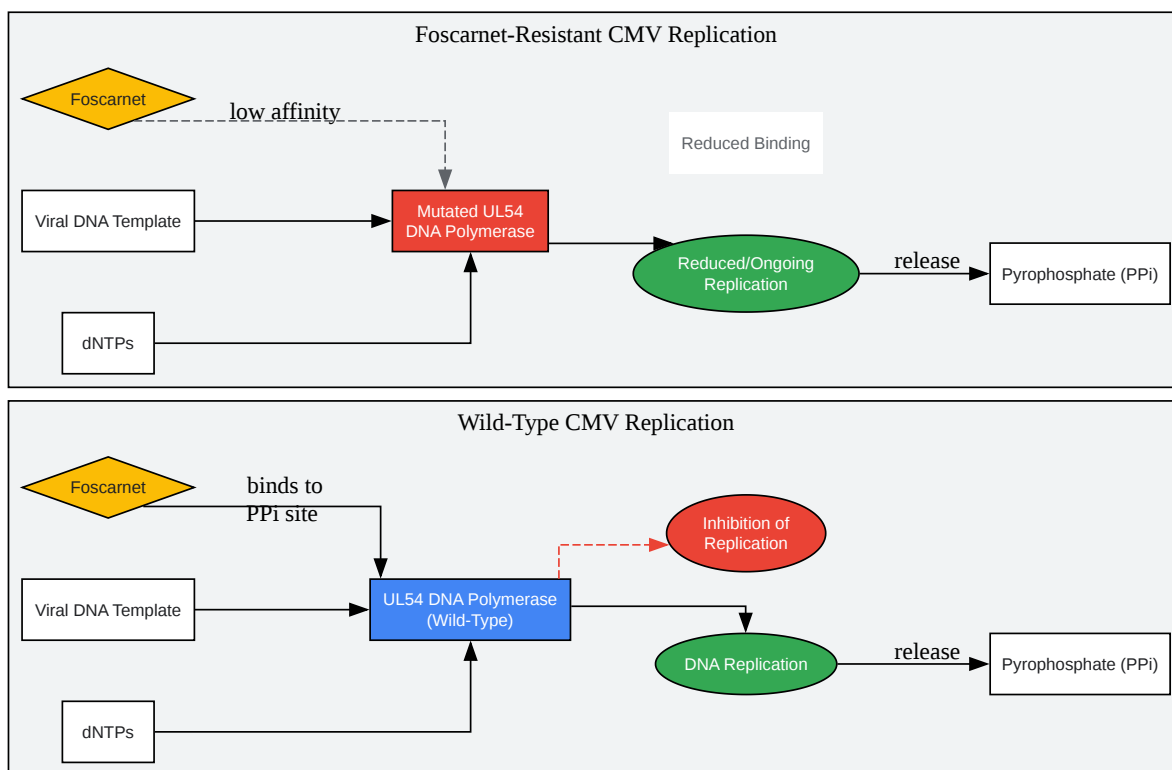
Prolonged exposure to **Foscarnet** can select for specific mutations within the UL54 gene.[2] These mutations typically result in a 3- to 5-fold decrease in **Foscarnet** susceptibility.[6] The following table summarizes key UL54 mutations that have been identified and phenotypically confirmed to confer **Foscarnet** resistance.

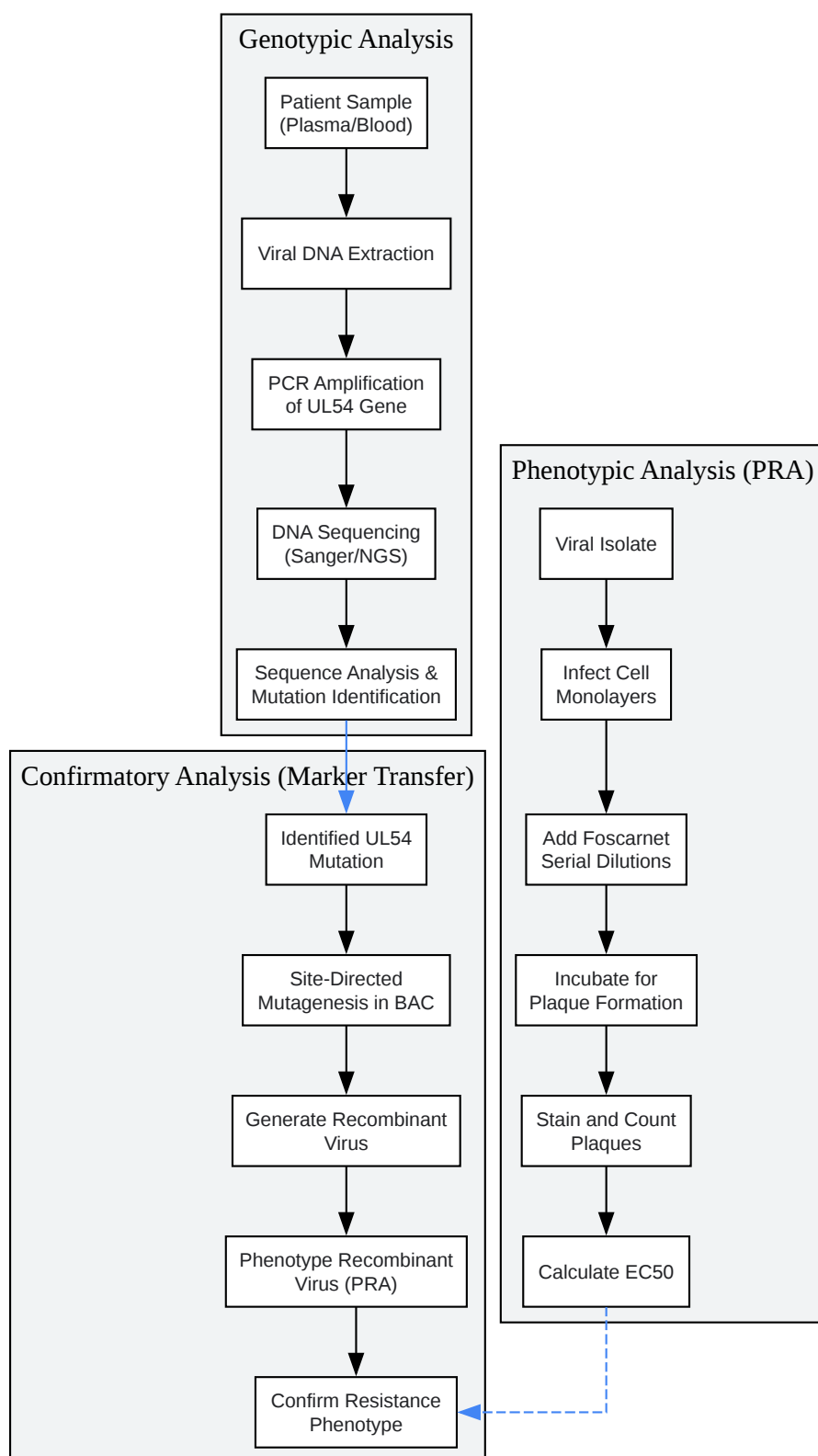
Amino Acid Substitution	Conserved Region	Fold Increase in Foscarnet EC50 (approx.)	Cross-Resistance Profile	References
T700A	II	3 - 5	Adefovir	[7]
V715M	II	3 - 5	Adefovir	[7]
E756K/D/Q	-	3 - 5	-	[8][9][10]
V781I	VI	3 - 5	Adefovir	[7]
V787L	VI	3 - 5	-	[10]
L802M	III	Variable	Ganciclovir	[7]
A809V	Palm/Finger	3 - 5	Low-grade Ganciclovir/Cidofovir	[6]
T821I	III	Variable	-	[7]
A987G	V	-	Ganciclovir/Cidofovir	[7]

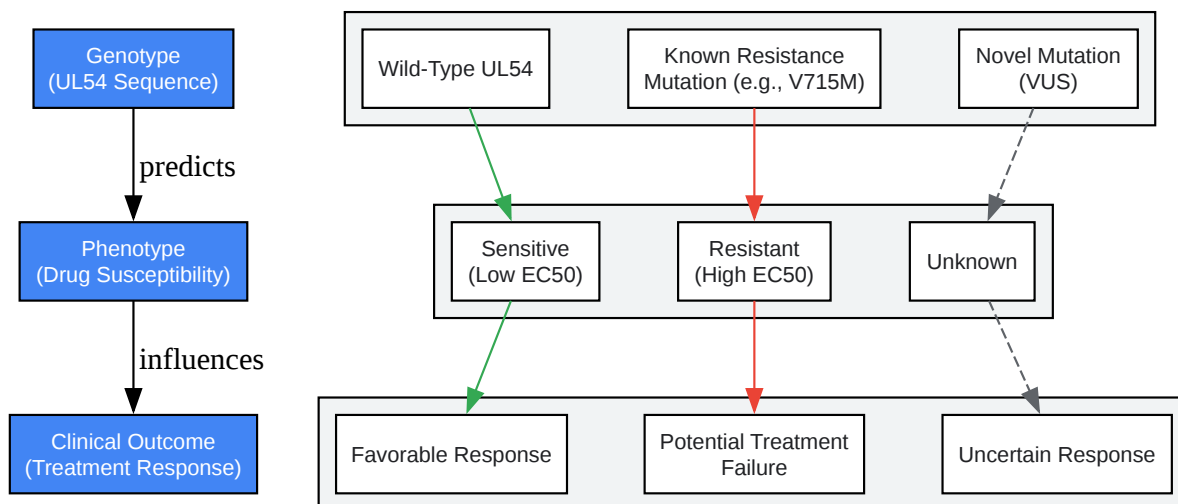
EC50 (Effective Concentration 50) is the drug concentration that inhibits viral replication by 50%. The fold increase is relative to a wild-type control strain. Note: The level of resistance and cross-resistance can vary depending on the specific mutation, the viral strain, and the assay used.

Mechanism of Foscarnet Action and Resistance

Foscarnet acts by mimicking the pyrophosphate molecule, which is released during the incorporation of a deoxynucleoside triphosphate (dNTP) into the growing DNA chain. By binding to the pyrophosphate-binding site on the viral DNA polymerase, **Foscarnet** stalls the enzyme, thus halting DNA replication. Resistance mutations in UL54 are believed to alter the structure of this binding site, reducing the affinity for **Foscarnet** while still allowing, to some extent, the natural pyrophosphate release, enabling viral replication to proceed, albeit sometimes at a reduced rate.







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References

1. Resistance of Human Cytomegalovirus to Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
2. Antiviral resistance in human cytomegalovirus due to UL54 mutations without UL97 mutations – Annals of Clinical Microbiology [acm.or.kr]
3. clinsurggroup.us [clinsurggroup.us]
4. Recombinant Phenotyping of Cytomegalovirus UL54 Mutations That Emerged during Cell Passages in the Presence of either Ganciclovir or Foscarnet - PMC [pmc.ncbi.nlm.nih.gov]
5. The biology of cytomegalovirus drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
6. Foscarnet resistance mutations mapping to atypical domains of the cytomegalovirus DNA polymerase gene - PMC [pmc.ncbi.nlm.nih.gov]
7. Characterization of drug resistance-associated mutations in the human cytomegalovirus DNA polymerase gene by using recombinant mutant viruses generated from overlapping

DNA fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Mutations conferring foscarnet resistance in a cohort of patients with acquired immunodeficiency syndrome and cytomegalovirus retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
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